![molecular formula C7H6BrN3 B1499062 8-bromo-5-méthyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172341-29-5](/img/structure/B1499062.png)

8-bromo-5-méthyl-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

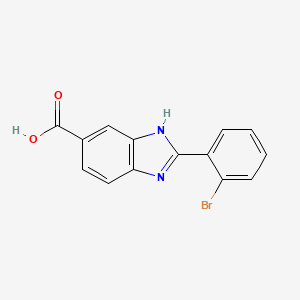

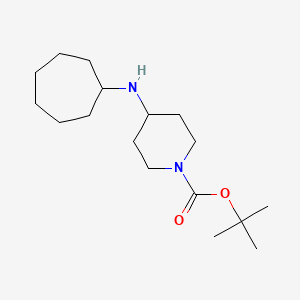

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a member of the triazolopyridine family, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, such as 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Molecular Structure Analysis

The molecular structure of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine consists of a triazolopyridine core with a bromine atom at the 8-position . The SMILES string representation of this compound is Nc1nc2c(Br)cccn2n1 .Applications De Recherche Scientifique

Applications comme antidépresseur

La découverte de la trazodone, une [1,2,4]-triazolopyridine, en tant qu'inhibiteur sélectif de la recapture de la sérotonine et son approbation pour le traitement de la dépression ont stimulé l'intérêt pour les triazolopyridines en général. Cela suggère que les dérivés de la [1,2,3]triazolo[1,5-a]pyridine pourraient avoir des applications potentielles dans le développement de nouveaux antidépresseurs .

Agents anticancéreux

Les squelettes de [1,2,4]triazolo[1,5-a]pyrimidine et d'indole sont largement utilisés dans la conception d'agents anticancéreux. Une série de dérivés de [1,2,4]triazolo[1,5-a]pyrimidine indole a été conçue et synthétisée par une stratégie d'hybridation moléculaire, indiquant leur utilisation potentielle dans le traitement du cancer .

Cibles thérapeutiques pour les troubles métaboliques

Les isoformes des protéines de liaison aux acides gras (FABP), telles que FABP4 et FABP5, sont reconnues comme des cibles thérapeutiques potentielles pour des troubles comme la dyslipidémie, la maladie coronarienne et le diabète. La chimie et l'application des 1,2,4-triazolo[1,5-a]pyrimidines ont été discutées en profondeur dans ce contexte .

Méthodes de synthèse écologiques

Une méthode écologique de synthèse des 1,2,4-triazolo[1,5-a]pyridines sous conditions de micro-ondes, sans nécessité de catalyseurs ni d'additifs, a été établie. Cela suggère son application dans les pratiques de la chimie verte .

Conception de médicaments

Les dérivés de [1,2,4]triazolo[1,5-a]pyridine ont trouvé une large application dans la conception de médicaments en raison de leurs propriétés chimiques polyvalentes et de leurs activités biologiques .

Mécanisme D'action

Mode of Action

It is known that triazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It is known that triazolo-pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (19802 g/mol) and its lipophilic nature suggest that it may have good bioavailability .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Avantages Et Limitations Des Expériences En Laboratoire

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is relatively inexpensive, making it an attractive option for researchers. However, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to handle in the laboratory. In addition, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

There are a number of potential future directions for 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine research. One potential direction is to further investigate the biochemical and physiological effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine. Additionally, further research could be done to explore the potential applications of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, such as its use as a ligand for metal complexes or as a catalyst for organic reactions. In addition, further research could be done to explore the potential uses of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine in the pharmaceutical industry. Finally, further research could be done to investigate the toxicity of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, as well as its potential to cause adverse effects in humans or other organisms.

Analyse Biochimique

Biochemical Properties

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access . This compound can also interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in altered cellular responses . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence gene expression by binding to transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

The stability and effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has been shown to cause sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At low doses, it can modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can affect the activity of coenzymes and cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is crucial for its function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The activity and function of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can be modulated by its subcellular distribution, affecting its interactions with other biomolecules .

Propriétés

IUPAC Name |

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMVROKAQXEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NC=NN12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656836 | |

| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172341-29-5 | |

| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

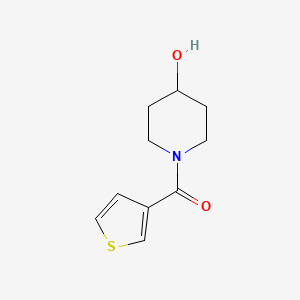

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.